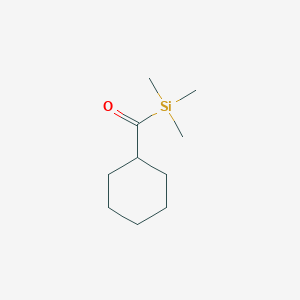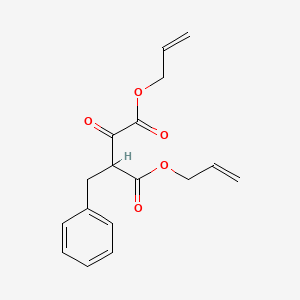![molecular formula C11H21NO4 B14296843 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 115435-94-4](/img/structure/B14296843.png)
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound featuring an oxirane (epoxide) group and a trioxa-azacyclododecane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of an epoxide with a suitable amine precursor. One common method includes the reaction of epichlorohydrin with 1,4,7-trioxa-10-azacyclododecane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a drug delivery agent or as a therapeutic compound due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Glycidyl methacrylate: Another epoxide-containing compound used in polymer production and as a reagent in organic synthesis.
Oxiranyl boronic acid MIDA ester: Used in Suzuki cross-coupling reactions and other organic transformations.
Uniqueness
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to its combination of an epoxide group with a trioxa-azacyclododecane ring.
Propiedades
Número CAS |
115435-94-4 |
|---|---|
Fórmula molecular |
C11H21NO4 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
10-(oxiran-2-ylmethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C11H21NO4/c1-3-13-5-7-15-8-6-14-4-2-12(1)9-11-10-16-11/h11H,1-10H2 |
Clave InChI |
RAVPLBNIVJCVML-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCN1CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

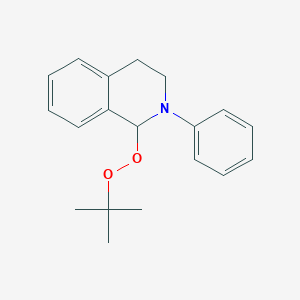
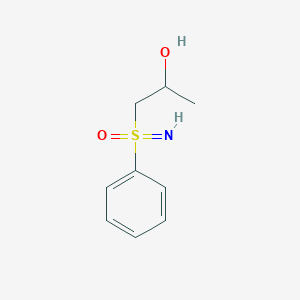
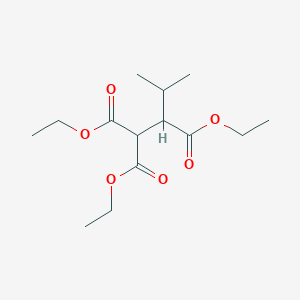

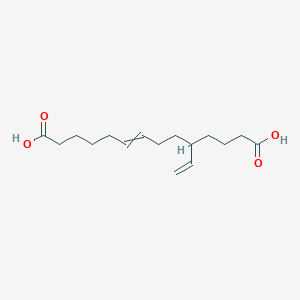
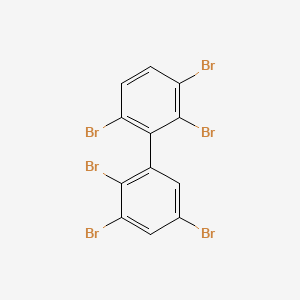
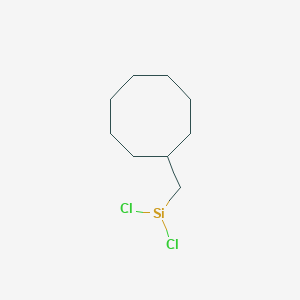
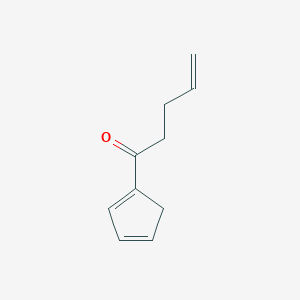
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
